molecular formula C19H18ClF2NOS B2821231 2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706298-04-5

2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2821231
CAS No.: 1706298-04-5
M. Wt: 381.87
InChI Key: RQNSTRWUIVZNAT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a 1,4-thiazepane ring fused with a 2,5-difluorophenyl group and an ethanone moiety substituted with a 2-chlorophenyl group. The 1,4-thiazepane scaffold is a seven-membered heterocycle containing sulfur and nitrogen, which is known to enhance metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2NOS/c20-16-4-2-1-3-13(16)11-19(24)23-8-7-18(25-10-9-23)15-12-14(21)5-6-17(15)22/h1-6,12,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNSTRWUIVZNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a thiazepan derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H16ClF2N1OSC_{17}H_{16}ClF_2N_1OS, with a molecular weight of approximately 357.83 g/mol. The structure features a thiazepan ring which is known for its ability to interact with various biological targets.

Research indicates that compounds containing thiazepan moieties often exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of chlorine and fluorine substituents can enhance the lipophilicity and bioactivity of the compound, potentially leading to increased receptor affinity and selectivity.

Antidepressant and Anxiolytic Effects

Studies have shown that thiazepan derivatives may possess antidepressant and anxiolytic properties. The compound's ability to modulate neurotransmitter levels suggests it could be effective in treating mood disorders. For instance, a study demonstrated that similar thiazepan compounds exhibited serotonin reuptake inhibition, which is a common mechanism for antidepressant activity.

Anticancer Properties

There is emerging evidence suggesting that 2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone may exhibit anticancer activity. A recent investigation into related thiazepan derivatives found that they induced apoptosis in cancer cells through caspase activation pathways. This indicates potential for further research into its use as an anticancer agent.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, possibly due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antidepressant Efficacy : A clinical trial involving a cohort of patients with generalized anxiety disorder (GAD) tested a related thiazepan compound. Results indicated significant reductions in anxiety scores compared to placebo controls, supporting the potential use of thiazepan derivatives in psychiatric treatment.
  • Anticancer Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that this effect was mediated through apoptosis induction via mitochondrial pathways.
  • Antimicrobial Testing : In a study assessing various thiazepan derivatives for antimicrobial properties, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. Further investigations are warranted to elucidate the exact mechanisms involved.

Data Summary Table

Biological Activity Mechanism Study Reference
AntidepressantSerotonin reuptake inhibition
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisruption of cell wall synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several derivatives, as evidenced by the provided literature. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Ethanone Substituent on 1,4-Thiazepane Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone (Target) 2-Chlorophenyl 2,5-Difluorophenyl C₁₉H₁₆ClF₂NOS ~388.5* Chlorine and fluorine enhance lipophilicity; sulfur in thiazepane improves stability
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone 1,3-Benzodioxol-5-yl 2,5-Difluorophenyl C₂₀H₁₉F₂NO₃S 391.432 Benzodioxol increases electron density; potential for enhanced CNS penetration
2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone Benzyloxy 2,5-Difluorophenyl C₂₀H₁₉F₂NO₂S ~383.4* Benzyloxy group may reduce metabolic stability compared to chlorophenyl analogs

*Calculated based on analogous structures.

Pharmacological and Physicochemical Properties (Inferred)
  • Lipophilicity : The target compound’s 2-chlorophenyl group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas the benzodioxol analog may exhibit balanced hydrophilicity due to its oxygen-rich structure .
  • Metabolic Stability : The sulfur atom in the thiazepane ring likely enhances resistance to oxidative degradation, a feature shared across all analogs . However, the benzyloxy group in ’s compound may render it susceptible to cytochrome P450-mediated dealkylation .

Q & A

Basic: What are the recommended synthetic routes for synthesizing 2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone, and what purification methods ensure high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazepane ring followed by functionalization of aromatic substituents. A common approach includes:

  • Step 1: Cyclization of a precursor (e.g., thiol-amine derivatives) under reflux conditions to form the 1,4-thiazepane core.
  • Step 2: Introduction of halogenated phenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl groups) .
  • Step 3: Final acylation using 2-(2-chlorophenyl)acetic acid derivatives to install the ethanone moiety .
    Purification:
  • Chromatography (e.g., flash column chromatography with silica gel) is critical for isolating intermediates.
  • Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances crystallinity and purity .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., thiazepane ring protons at δ 3.5–4.5 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirms substituent positions .
    • 19F NMR resolves fluorophenyl group configurations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₉ClF₂NOS, MW 363.9 g/mol) .
  • X-ray Crystallography: Determines bond angles, dihedral angles, and packing motifs, particularly for resolving steric effects from the chlorophenyl and difluorophenyl groups .

Advanced: What experimental strategies can resolve contradictions in reported pharmacological activities of thiazepane derivatives like this compound?

Methodological Answer:

  • Target Validation: Use CRISPR-Cas9 knockout models to confirm interactions with suspected biological targets (e.g., G-protein-coupled receptors or kinases) .
  • Dose-Response Studies: Conduct in vitro assays (e.g., IC₅₀ determinations) across multiple cell lines to assess potency variability .
  • Metabolite Profiling: LC-MS/MS analysis identifies active metabolites that may contribute to discrepancies in in vivo vs. in vitro activity .
  • Computational Docking: Molecular dynamics simulations predict binding poses and explain structure-activity relationships (SAR) across derivatives .

Advanced: How do fluorinated substituents influence the compound’s chemical reactivity and stability under varying conditions?

Methodological Answer:

  • Electron-Withdrawing Effects: The 2,5-difluorophenyl group increases electrophilicity at the thiazepane sulfur, enhancing susceptibility to oxidation (e.g., forming sulfoxide derivatives) .
  • Stability Studies:
    • Thermal Stability: TGA/DSC analysis reveals decomposition thresholds (>200°C), with fluorinated groups reducing thermal degradation .
    • Photostability: UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) shows fluorophenyl groups mitigate photooxidation compared to non-fluorinated analogs .
  • Hydrolytic Stability: pH-dependent degradation studies (e.g., in PBS buffers) demonstrate resistance to hydrolysis at physiological pH (7.4) due to fluorine’s inductive effects .

Advanced: What methodological frameworks are recommended for analyzing structure-activity relationships (SAR) in thiazepane-based derivatives?

Methodological Answer:

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or CH₃ on the phenyl ring) to map steric/electronic contributions .
  • Free-Wilson Analysis: Quantify the contribution of each substituent to biological activity using multivariate regression models .
  • 3D-QSAR: CoMFA or CoMSIA models correlate spatial/electronic descriptors (e.g., electrostatic potentials) with activity data from enzyme inhibition assays .

Basic: What analytical techniques are critical for assessing the purity and identity of intermediates during synthesis?

Methodological Answer:

  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities (<0.5% area) .
  • Elemental Analysis: Combustion analysis (C, H, N, S) confirms stoichiometric ratios (e.g., %C deviation <0.3%) .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiazepane cyclization) and reduce batch-to-batch variability .
  • Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C or Ni-based systems) to enhance coupling reaction yields at scale .
  • Green Chemistry Principles: Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in line with CHEM21 guidelines .

Advanced: What mechanistic hypotheses explain the compound’s potential interactions with biological targets like ion channels or enzymes?

Methodological Answer:

  • Patch-Clamp Electrophysiology: Assess modulation of ion channels (e.g., Kv1.3 or Nav1.7) in HEK293 cells transfected with channel genes .
  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., FLIPR for kinases) to measure activity changes in the presence of the compound .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to immobilized targets (e.g., COX-2 or MAO-B) .

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